5-Iodo-1,3,4-thiadiazole-2-carboxamide
Description
5-Iodo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound featuring a thiadiazole core substituted with an iodine atom at the 5-position and a carboxamide group at the 2-position. These compounds are widely studied for their antimicrobial, anti-inflammatory, and plant growth-regulating properties, depending on substituent variations .
Properties
Molecular Formula |
C3H2IN3OS |
|---|---|
Molecular Weight |
255.04 g/mol |
IUPAC Name |
5-iodo-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C3H2IN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) |
InChI Key |
ADCQUDJSMHYEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)I)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with iodine and carbon disulfide under controlled conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for 5-Iodo-1,3,4-thiadiazole-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents such as aryl halides and catalysts like copper or palladium are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Iodo-1,3,4-thiadiazole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antiproliferative effects . The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at the 5-position and carboxamide modifications. Key comparisons include:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., NO₂, CF₃, I): Enhance antibacterial and plant growth-regulating activities by modulating electron density and binding to enzymatic targets .
- Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl) may limit activity against certain bacterial strains but enhance plant hormone interactions .
Key Research Findings
- Antibacterial Superiority : Nitroaryl-triazolothiadiazoles () outperform 5-(S-alkyl) derivatives against E. coli, highlighting the role of nitro groups in overcoming Gram-negative resistance mechanisms .
- Anti-Inflammatory Potential: 5-(S-Alkyl) derivatives’ anti-inflammatory activity positions thiadiazole-carboxamides as promising scaffolds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
